Molecular Weight and Heavy Atom Count Distinguish Cyclobutanamine from N-Methylamine, N-Cyclopropanamine, and N-Cyclohexanamine Containing Analogs
N-[(6-Chloropyridin-3-yl)methyl]cyclobutanamine (C₁₀H₁₃ClN₂, MW 196.67 g/mol, 14 heavy atoms) occupies a distinct molecular weight niche relative to its closest commercial analogs. The N-methylamine analog (C₇H₉ClN₂, CAS 120739-62-0) has MW 156.61 g/mol (11 heavy atoms), representing a 40.06 g/mol (−20.4%) mass reduction . The N-cyclopropanamine analog (C₉H₁₁ClN₂, CAS 149019-54-5) has MW 182.65 g/mol (13 heavy atoms), a 14.02 g/mol (−7.1%) decrement . The N-cyclohexanamine analog (C₁₂H₁₇ClN₂, CAS 359445-31-1) has MW 224.73 g/mol (16 heavy atoms), a 28.06 g/mol (+14.3%) increase . These molecular weight differences alter calculated molar refractivity, polarizability, and van der Waals volume, which directly influence target binding cavity complementarity and physicochemical property-based screening hits [1].
| Evidence Dimension | Molecular weight (g/mol) and heavy atom count |
|---|---|
| Target Compound Data | 196.67 g/mol, 14 heavy atoms (C₁₀H₁₃ClN₂) |
| Comparator Or Baseline | N-Methyl: 156.61 g/mol, 11 heavy atoms (C₇H₉ClN₂); N-Cyclopropyl: 182.65 g/mol, 13 heavy atoms (C₉H₁₁ClN₂); N-Cyclohexyl: 224.73 g/mol, 16 heavy atoms (C₁₂H₁₇ClN₂) |
| Quantified Difference | ΔMW: −40.06 / −14.02 / +28.06 g/mol; ΔHeavyAtoms: −3 / −1 / +2 |
| Conditions | Calculated from molecular formula; sourced from supplier Certificates of Analysis (CoA) and computational predictions. |
Why This Matters
Molecular weight differentials exceeding 5% translate into different ADMET property windows (Rule-of-5 compliance, permeability, solubility) and distinct chemical series classification in screening libraries, making CAS 1595284-44-8 a non-substitutable entry for lead optimization matrices.
- [1] Tomizawa, M.; Casida, J.E. Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annu. Rev. Pharmacol. Toxicol. 2005, 45, 247–268. View Source
